REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.CN1C(=O)N(C)CCC1.[CH:28]1([C:38]([O:40][CH3:41])=[O:39])[CH2:33][CH2:32][CH2:31][CH:30]([C:34]([O:36][CH3:37])=[O:35])[CH2:29]1.[I:42][CH2:43]I>C1COCC1>[I:42][CH2:43][C:30]1([C:34]([O:36][CH3:37])=[O:35])[CH2:31][CH2:32][CH2:33][CH:28]([C:38]([O:40][CH3:41])=[O:39])[CH2:29]1 |f:1.2|
|
Name
|
|
Quantity
|
3.65 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
n-butyllithium hexane
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCN(C1=O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.23 g
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(−67° C.)
|
Type
|
CUSTOM
|
Details
|
to keep pot temp <−60° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to room temperature over 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic solvents were removed in vacuo and water (30 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with hexane (100 mL
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
passed through a pad of alumina in a fritted (30 mL) funnel
|
Type
|
CUSTOM
|
Details
|
The concentrated filtrate was chromatographed on silica gel (˜200 cc, eluted with 1:1 hexane/methylene chloride)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ICC1(CC(CCC1)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.65 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |